molecular formula C9H9ClOS B13312150 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde

1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13312150
M. Wt: 200.69 g/mol
InChI Key: RJLXZFBZPZZTRJ-UHFFFAOYSA-N
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Description

1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₉ClOS It is a derivative of cyclopropane and thiophene, featuring a chlorinated thiophene ring attached to a cyclopropane carbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can be synthesized through a multi-step process involving the formation of the cyclopropane ring and the subsequent attachment of the chlorothiophenyl group. One common method involves the reaction of cyclopropane carboxaldehyde with 3-chlorothiophene in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the reactivity of its functional groups, which make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-[(3-chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H9ClOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,6H,2-3,5H2

InChI Key

RJLXZFBZPZZTRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CS2)Cl)C=O

Origin of Product

United States

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